Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid
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Overview
Description
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorocyclohexane groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
This compound tert-butyl ester: This compound features a tert-butyl ester group, providing different steric and electronic properties .
These comparisons highlight the unique properties of this compound, particularly its potential for forming strong interactions with molecular targets due to the presence of the carboxylic acid group.
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4(6(11)12)1-5(10)3-7/h4-5H,1-3,10H2,(H,11,12)/t4-,5+/m1/s1 |
InChI Key |
KBFZLHCDOOFIGV-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1N)(F)F)C(=O)O |
Canonical SMILES |
C1C(CC(CC1N)(F)F)C(=O)O |
Origin of Product |
United States |
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